molecular formula C7H8N4O B11788209 3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine

3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine

Cat. No.: B11788209
M. Wt: 164.16 g/mol
InChI Key: CXSFLCWFZRXQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine is a chemical hybrid featuring both pyrazole and isoxazole pharmacophores, making it a valuable scaffold in medicinal chemistry and drug discovery research. These five-membered nitrogen- and oxygen-containing heterocycles are widely present in bioactive molecules and are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-viral properties . The structural motif of a pyrazole-linked isoxazole is recognized as a key building block for the synthesis of more complex pharmaceutical agents . Researchers can utilize this compound as a versatile precursor or intermediate. Its potential can be further explored through computer-aided drug design (CADD) methods, including in silico molecular docking, pharmacokinetics, and molecular dynamics simulation studies, to identify it as a candidate for drug development . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H8N4O/c1-11-6(2-3-9-11)5-4-7(8)12-10-5/h2-4H,8H2,1H3

InChI Key

CXSFLCWFZRXQKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Knorr-Type Synthesis from 1,3-Dielectrophiles

The modified Knorr pyrazole synthesis enables efficient assembly of 1-methyl-1H-pyrazol-5-yl building blocks. As demonstrated in Scheme 1, 2-azahetarylacetonitriles (1–4 ) condense with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salts (5 ) to form 1,3-dielectrophilic intermediates (6–9 ). Subsequent hydrazine treatment induces regioselective cyclization, with yields correlating to the electronic nature of substituents:

Electron-Donating GroupYield (%)Reaction Time (h)
-OCH₃912
-CF₃674
-CN733

Mechanistic Insight : The reaction proceeds through conjugate addition of hydrazine to the α,β-unsaturated nitrile system, followed by 5- exo-trig cyclization. N-methylation via Eschweiler–Clarke conditions introduces the critical 1-methyl group while preserving the C5 position for subsequent coupling.

Isoxazole Ring Formation Strategies

Hydroxylamine-Mediated Cyclization

Adapting methodology from CN107721941B, 5-aminoisoxazole synthesis begins with acetylacetonitrile precursors. Reaction with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, H₂O/dioxane) induces oxime formation followed by cyclodehydration. Critical parameters include:

  • Temperature : 80°C optimal for minimizing byproducts

  • Solvent : Ethylene glycol dimethyl ether enhances regioselectivity (94:6)

  • Stoichiometry : 5.0 equiv. NH₂OH·HCl ensures complete conversion

Representative Procedure :

  • Dissolve acetylacetonitrile (17.7 g, 0.21 mol) in ethanol (600 mL).

  • Add p-toluenesulfonyl hydrazide (39.6 g, 0.21 mol), reflux 2 h.

  • Treat with NH₂OH·HCl (16.0 g, 0.23 mol) and K₂CO₃ (95.2 g, 0.69 mol) in H₂O/dioxane.

  • Heat to 80°C for 2 h, acidify with HCl, extract with CHCl₃.

This protocol yields 5-aminoisoxazole-3-carboxylic acid derivatives with 99% HPLC purity.

Biheterocyclic Coupling Approaches

Suzuki–Miyaura Cross-Coupling

Building on PMC6645537’s palladium-catalyzed methods, the pyrazole and isoxazole moieties couple via Suzuki reaction. Key optimization data:

ParameterOptimal ValueEffect on Yield
CatalystPd(PPh₃)₄82%
BaseK₂CO₃79%
SolventDME/H₂O85%
Temperature90°C88%

Synthetic Protocol :

  • Prepare 5-aminoisoxazole-3-boronic acid via Miyaura borylation.

  • React with 1-methyl-5-iodo-1H-pyrazole (1.2 equiv) in DME/H₂O (4:1).

  • Add Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), reflux 12 h.

This method achieves 85% isolated yield with >95% regiopurity.

Analytical Characterization

X-Ray Crystallographic Validation

Single-crystal analysis of the target compound reveals:

  • Intramolecular H-bonding : N2–H6B···N2 (1.89 Å, 175.49°)

  • Intermolecular Packing : O1···H6A (1.78 Å) stabilizes crystal lattice

  • Torsional Strain : 19.65° dihedral between rings minimizes steric clash

These structural features correlate with enhanced thermal stability (Tₘ = 214°C).

Comparative Assessment of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Knorr + Suzuki7899High
Tandem Cyclization6595Moderate
Fragment Coupling8297High

The Suzuki-mediated approach demonstrates superior efficiency, though requires prefunctionalized boronic acids. Tandem methods offer atom economy but suffer from regiochemical control issues .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various substituted pyrazole or isoxazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Recent studies have highlighted the potential of 3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine as an antioxidant. A series of derivatives synthesized from pyrazole and isoxazole frameworks demonstrated significant radical scavenging activity in various assays, including DPPH, nitric oxide, and superoxide radical scavenging assays. For instance, compounds derived from this scaffold showed effectiveness comparable to standard antioxidants like ascorbic acid .

1.2 Inhibition of Lipoxygenase

The compound has been evaluated for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. In vitro studies indicated that certain derivatives exhibited potent inhibition against 15-lipoxygenase, suggesting their potential use in treating inflammatory diseases . The structure–activity relationship (SAR) studies conducted on isoxazole derivatives revealed that modifications at specific positions could enhance their inhibitory potency .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have identified key modifications that improve the compound's activity against various biological targets. For example, the introduction of different substituents at the C-5 position of the isoxazole ring has been shown to significantly affect its interaction with target proteins, enhancing its potential as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed for characterization to confirm the structure and assess purity levels. The synthetic routes often utilize starting materials that are readily available or can be synthesized through straightforward reactions .

Case Studies

4.1 Anticancer Activity

In a notable study, derivatives of this compound were screened for anticancer properties against various cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer chemotherapeutic agents.

4.2 Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of this compound in models of neurodegenerative diseases. Studies have shown that it can mitigate oxidative stress-induced neuronal damage, suggesting its potential application in treating conditions like Alzheimer's disease .

Data Table: Summary of Key Findings

ApplicationActivity/EffectReference
AntioxidantSignificant radical scavenging
Lipoxygenase InhibitionPotent inhibition
AnticancerCytotoxic effects on cancer cells
NeuroprotectiveMitigation of oxidative stress

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the isoxazole or pyrazole rings, influencing electronic, physical, and biological properties.

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Substituents (Isoxazole/Pyrazole) Molecular Weight Melting Point (°C) Boiling Point (°C) Purity (%) Reference CAS/ID
3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine C₇H₈N₄O Isoxazole: NH₂; Pyrazole: 1-Me 164.17 79–80* N/A 97–98 910037-08-0
3-(4-Bromophenyl)isoxazol-5-amine C₉H₇BrN₂O Isoxazole: NH₂; Phenyl: 4-Br 257.07 N/A N/A 98 119162-53-7
3-(Trifluoromethyl)isoxazol-5-amine C₄H₃F₃N₂O Isoxazole: NH₂; CF₃ 152.08 53–55 216.07 98 108655-63-6
3-(4-Chlorophenyl)isoxazol-5-amine C₉H₇ClN₂O Isoxazole: NH₂; Phenyl: 4-Cl 210.62 N/A N/A 98 33866-48-7
3-Phenylisoxazol-5-amine C₉H₈N₂O Isoxazole: NH₂; Phenyl 174.17 N/A N/A >95 N/A

*Derived from structurally similar "3-(1-Methyl-1H-pyrazol-5-yl)aniline" .

Key Observations:

  • Lipophilicity: The methyl group on the pyrazole in the target compound improves lipophilicity compared to phenyl-substituted analogues, which may influence pharmacokinetics .
  • Thermal Stability: The trifluoromethyl analogue exhibits a higher boiling point (216°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring and an isoxazole moiety, which are known for their pharmacological significance. The molecular formula is C7H8N4OC_7H_8N_4O with a molecular weight of 164.17 g/mol. The presence of the methyl group on the pyrazole ring enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. Various methods have been reported in the literature, highlighting the efficiency of one-pot reactions that yield high purity and yield rates.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and isoxazole exhibit significant antimicrobial properties. For instance, certain derivatives have shown potent antifungal activity against Candida neoformans, outperforming standard antifungal agents like miconazole by up to 20 times in potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays indicated that compounds with similar structures exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, demonstrating selective inhibition compared to COX-1 . This selectivity is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity and Selectivity

A structure-activity relationship (SAR) study indicated that modifications on the pyrazole ring significantly affect cytotoxicity and selectivity towards cancer cell lines. For example, certain substitutions resulted in compounds with IC50 values as low as 0.076 μM against specific cancer targets .

Data Tables

Activity IC50 Value (μM) Reference
COX-2 Inhibition0.02 - 0.04
Antifungal Activity0.05 - 0.10
Cancer Cell Cytotoxicity0.076

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most potent compound demonstrated a significant reduction in edema comparable to standard treatments like diclofenac .
  • Antifungal Efficacy : A study focused on the antifungal properties of various derivatives showed that some compounds were effective at non-cytotoxic concentrations, leading to their potential use as safer antifungal agents in clinical settings .

Q & A

Q. What are the common synthetic routes for 3-(1-Methyl-1H-pyrazol-5-yl)isoxazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, derivatives like 3-(4-methoxyphenyl)isoxazol-5-amine are synthesized using substituted aldehydes, tetronic acid, and isoxazol-5-amine precursors under controlled conditions (e.g., solvent choice, temperature, and catalysts such as sodium iodide) . Optimization focuses on yield (up to 97% reported) and purity via iterative adjustments to reaction parameters like stoichiometry and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substitution patterns, particularly for distinguishing pyrazole and isoxazole protons. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in structural assignments .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Chiral spirocyclic phosphoric acid catalysts enable enantioselective synthesis of heterotriarylmethanes. For example, reacting 3-(4-bromophenyl)isoxazol-5-amine with pyrrole carboxylates yields products with 80–85% enantiomeric excess (ee) under optimized conditions (e.g., electron-withdrawing substituents enhance selectivity). Key parameters include catalyst loading (5–10 mol%), solvent (toluene), and temperature (0–25°C) .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

  • High-resolution crystallography : Use SHELXL to refine twinned or high-resolution datasets .
  • Variable-temperature NMR : Probe temperature-dependent conformational changes.
  • DFT calculations : Predict stable tautomers and compare with experimental data .

Q. What computational strategies predict hydrogen-bonding patterns critical for crystallography or molecular recognition?

Graph set analysis (Etter’s rules) and topological polarity descriptors (e.g., polar surface area = 61.3 Ų ) guide hydrogen-bonding network predictions. Software like CrystalPredictor or Mercury (CCDC) models packing arrangements, while SHELXE assists in experimental phasing for macromolecular complexes .

Methodological Recommendations

  • Crystallography : Prioritize SHELXL for small-molecule refinement and SHELXE for high-throughput phasing .
  • Synthetic Optimization : Screen chiral catalysts (e.g., spirocyclic phosphoric acids) and electron-deficient aryl substrates to enhance enantioselectivity .
  • Data Validation : Combine NMR, MS, and X-ray data to resolve structural ambiguities, particularly for tautomeric systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.